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Compound of Interest

2-broMo-6-Methyl-1H-
benzo[d]iMidazole

Cat. No.: B1288204

Compound Name:

An In-depth Technical Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole

This technical guide provides a comprehensive overview of 2-bromo-6-methyl-1H-
benzo[d]imidazole, a halogenated benzimidazole derivative of significant interest to
researchers and drug development professionals. The document details its physicochemical
properties, potential synthesis pathways, and known biological activities, with a focus on its
relevance in medicinal chemistry.

Core Molecular Data

2-bromo-6-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic
aromatic organic compounds. The core structure consists of a fusion of benzene and
imidazole. The presence of a bromine atom and a methyl group on the benzimidazole scaffold
significantly influences its chemical and biological properties.

Physicochemical Properties

The molecular formula for 2-bromo-6-methyl-1H-benzo[d]imidazole is CsH7BrN2z. Based on
this, the calculated molecular weight is approximately 211.06 g/mol . For comparison, the
properties of several related benzimidazole derivatives are summarized in the table below.
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Compound Name Molecular Formula

Molecular Weight (
g/mol )

CAS Number

2-bromo-6-methyl-1H-

benzo[d]imidazole

CsH7BrN2

211.06 (Calculated)

Not available

2-bromo-1H-

benzo[d]imidazole

C7HsBrN:z

197.03

54624-57-6

6-bromo-1-methyl-1H-
o CsH7BrN-2
benzo[d]imidazole

211.062

53484-16-5

6-bromo-2-chloro-1-
methyl-1H- CsHeBrCIN2

benzo[d]imidazole

261.51

Not available

2-(bromomethyl)-6-
nitro-1H- CsHeBrNsO:2
benzo[d]imidazole

256.06

512194-02-4

6-bromo-4-fluoro-1-
isopropyl-2-methyl- C11H12BrFN:2

1H-benzo[d]imidazole

271.13

1231930-33-8

6-bromo-4-fluoro-2-
methyl-1-propyl-1H- C11H12BrFN:2

benzo[d]imidazole

271.13

1844847-62-6

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole is not

readily available in the reviewed literature, a general synthesis strategy can be adapted from

established methods for similar brominated benzimidazole derivatives. A plausible approach

involves the cyclization of a substituted o-phenylenediamine. An alternative route is the

selective halogenation of a pre-formed benzimidazole ring.

Example Protocol: Adapted Synthesis of a Brominated

Benzimidazole Derivative
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The following protocol is adapted from the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-
1H-benzol[d]imidazole and illustrates a general procedure that could be modified for the target
compound[1].

Starting Materials:

Appropriately substituted N-phenylacetamidine derivative

e Potassium tert-butoxide

e N-methylformamide (NMF)

e Water

o Methyl tert-butyl ether (MTBE)

e Brine

e n-Hexane

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve the starting acetamidine derivative
(1.0 eq) in N-methylformamide.

o Base Addition: Cool the solution and add potassium tert-butoxide (1.1 eq) portion-wise,
maintaining the temperature below 30°C.

» Cyclization: Heat the reaction mixture to 70-75°C. Monitor the reaction progress by High-
Performance Liquid Chromatography (HPLC).

e Quenching: Once the reaction is complete, cool the mixture to 20-30°C and quench by
adding water.

o Extraction: Extract the aqueous mixture with methyl tert-butyl ether. Combine the organic
layers.

e Washing: Wash the combined organic phase with brine.
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o Concentration: Concentrate the organic phase under reduced pressure.

« Precipitation: Add n-hexane to the concentrated solution to precipitate the crude product.

« Filtration and Purification: Filter the resulting solid. For further purification, the crude product
can be dissolved in a suitable solvent like dichloromethane, passed through a pad of silica
gel and Celite, and recrystallized from a mixed solvent system such as methyl tert-butyl
ether/hexane[1].
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Caption: General workflow for the synthesis of brominated benzimidazoles.
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Biological Activity and Potential Applications

The benzimidazole scaffold is a key pharmacophore in modern drug discovery, with derivatives
exhibiting a wide range of biological activities. Halogenation, particularly bromination, is a
common strategy to enhance the therapeutic potential of these compounds.

Anticancer Potential

Derivatives of benzimidazole are investigated for their anticancer properties. For instance, 6-
bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has shown significant cytotoxic effects against
various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116),
and breast cancer (MCF-7)[2]. The proposed mechanism of action for some benzimidazole
derivatives involves the induction of apoptosis and cell cycle arrest[2]. Other studies have
identified novel 1H-benzo[d]imidazole derivatives as potential inhibitors of human
topoisomerase I, a key enzyme in DNA replication, making them promising anticancer
agents[3].

Antimicrobial and Other Activities

The benzimidazole nucleus is also associated with antimicrobial activity[2]. Some 2-bromo
substituted benzimidazoles are used in the preparation of benzimidazole nucleosides which act
as antiviral agents[4]. Furthermore, certain benzimidazole compounds have been explored for
their role as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins,
which are involved in transcriptional regulation and are targets in cancer and inflammation[5].
The introduction of a methyl group at the 6-position of the 1H-benzo[d]imidazole ring has been
observed to be a feature in compounds with notable metabolic stability[6].

Mechanism of Action

The precise signaling pathways and molecular targets of 2-bromo-6-methyl-1H-
benzo[d]imidazole are not yet fully elucidated. However, based on related compounds, a likely
mechanism of action involves the interaction with specific molecular targets within cells[2]. The
bromine and methyl substituents are expected to modulate the molecule's binding affinity,
specificity, lipophilicity, and metabolic stability[2]. For example, the mechanism for some
anticancer benzimidazoles involves inhibiting key enzymes required for cancer cell proliferation
and survival[2]. In other contexts, benzimidazole derivatives have been shown to function as
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kinase inhibitors or to bind to bromodomains, thereby interfering with protein-protein
interactions and gene transcription[5][7].

2-bromo-6-methyl-

1H-benzo[d]imidazole
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Caption: Plausible mechanisms of action for brominated benzimidazoles.

Conclusion

2-bromo-6-methyl-1H-benzo[d]imidazole represents a promising scaffold for the
development of new therapeutic agents. Its structural features suggest potential for significant
biological activity, particularly in the areas of oncology and infectious diseases. Further
research is warranted to fully characterize its synthesis, pharmacological profile, and
mechanism of action to unlock its full potential in drug development.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9826262/
https://www.biosynth.com/p/FB139633/54624-57-6-2-bromo-1h-benzodimidazole
https://www.benchchem.com/product/b1288204?utm_src=pdf-body-img
https://www.benchchem.com/product/b1288204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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